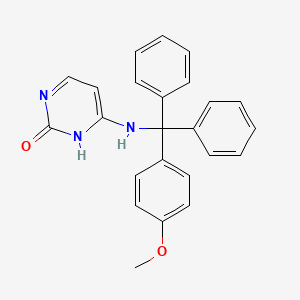
N-(4-Methoxytrityl)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxytrityl)cytosine is a derivative of cytosine, a nucleobase found in DNA and RNA. This compound is often used in synthetic organic chemistry, particularly in the protection of amino groups during peptide synthesis. The 4-methoxytrityl group serves as a protecting group that can be selectively removed under mild acidic conditions, making it a valuable tool in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxytrityl)cytosine typically involves the reaction of cytosine with 4-methoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may involve crystallization or large-scale chromatography techniques.
化学反応の分析
Types of Reactions: N-(4-Methoxytrityl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The 4-methoxytrityl group can be selectively removed under mild acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in these reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the 4-methoxytrityl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, although specific conditions depend on the desired outcome.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed under controlled conditions.
Major Products Formed: The primary product of the deprotection reaction is cytosine, with the 4-methoxytrityl group being removed as a byproduct .
科学的研究の応用
N-(4-Methoxytrityl)cytosine has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and oligonucleotide synthesis.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the large-scale synthesis of peptides and other biologically active molecules.
作用機序
The mechanism of action of N-(4-Methoxytrityl)cytosine primarily involves its role as a protecting group. The 4-methoxytrityl group protects the amino group of cytosine during synthetic reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the protecting group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions .
類似化合物との比較
N-(4-Methoxybenzyl)cytosine: Another protecting group used in peptide synthesis.
N-(4-Methoxyphenyl)cytosine: Similar in structure but with different protecting properties.
Uniqueness: N-(4-Methoxytrityl)cytosine is unique due to its selective deprotection under mild acidic conditions, making it highly valuable in complex synthetic processes. Its stability and ease of removal set it apart from other protecting groups .
特性
CAS番号 |
172405-52-6 |
|---|---|
分子式 |
C24H21N3O2 |
分子量 |
383.4 g/mol |
IUPAC名 |
6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C24H21N3O2/c1-29-21-14-12-20(13-15-21)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)27-22-16-17-25-23(28)26-22/h2-17H,1H3,(H2,25,26,27,28) |
InChIキー |
PKSGLHBJCMQEKB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=NC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


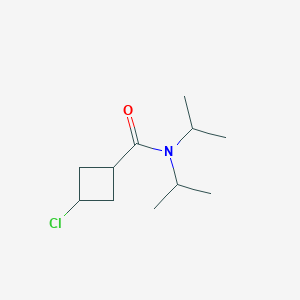

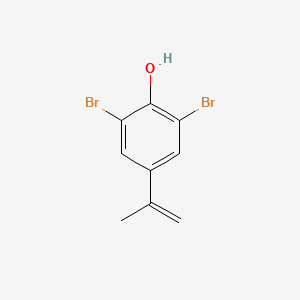
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
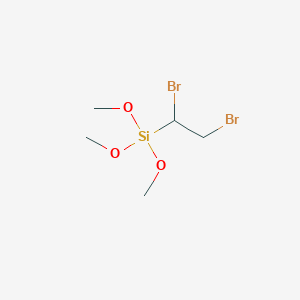
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)

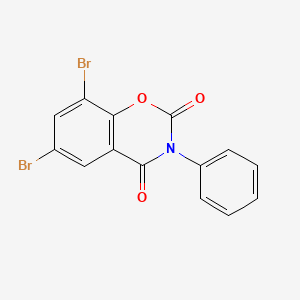

![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
